8-{[2-(dimethylamino)ethyl]amino}-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
The compound 8-{[2-(dimethylamino)ethyl]amino}-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (hereafter referred to as Compound A) is a purine-2,6-dione derivative with a complex substitution pattern. Key structural features include:
- Purine-2,6-dione core: A xanthine-like scaffold common in cardiovascular and neurological therapeutics.
- 7-position substitution: A 2-hydroxy-3-phenoxypropyl chain, contributing hydrophilicity and aryl interactions.
- 1- and 3-position methyl groups: Enhancing metabolic stability compared to unmethylated analogues.
Molecular formula: C₂₁H₃₀N₆O₄
Average mass: 430.509 g/mol
ChemSpider ID: 2782309 .
Properties
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O4/c1-23(2)11-10-21-19-22-17-16(18(28)25(4)20(29)24(17)3)26(19)12-14(27)13-30-15-8-6-5-7-9-15/h5-9,14,27H,10-13H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRDOQLRVHNYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCN(C)C)CC(COC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Overview
8-{[2-(dimethylamino)ethyl]amino}-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. Its unique structure features hydroxyethyl and phenoxypropyl groups, which contribute to its distinctive chemical properties. This compound has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology.
Scientific Research Applications
-
Medicinal Chemistry
- The compound has been studied for its potential as a therapeutic agent in treating various diseases due to its ability to interact with biological targets.
- Its structure suggests possible modulation of adenosine receptors, which are crucial in neurotransmission and inflammation processes.
-
Biological Activity
- Preliminary studies indicate that it may exhibit neuroprotective effects by protecting neuronal cells from oxidative stress.
- The antioxidant properties attributed to the tetrahydroisoquinoline moiety may enhance its efficacy in reducing oxidative damage in cells.
-
Pharmacological Research
- Research indicates that the compound could serve as a drug candidate for conditions such as neurodegenerative diseases due to its potential neuroprotective mechanisms.
- It may also play a role in modulating inflammatory responses, making it relevant for research in autoimmune diseases.
-
Chemical Biology
- As a purine derivative, it can be utilized as a building block for synthesizing more complex molecules, facilitating research in chemical biology.
- Its unique functional groups allow it to interact with various biological molecules, aiding in the study of biochemical pathways.
Chemical Reactions Analysis
Alkylation and Amine Functionalization
The dimethylaminoethyl side chain and secondary amine groups are reactive sites for alkylation or acylation. For example:
-
N-Alkylation : The amine group at position 8 can react with alkyl halides under basic conditions (e.g., K₂CO₃/DMF) to form quaternary ammonium derivatives.
-
Acylation : Acetic anhydride or acyl chlorides may target the secondary amine, forming amides in the presence of a base like pyridine.
Hydroxyl Group Reactivity
The 2-hydroxy-3-phenoxypropyl substituent undergoes reactions typical of secondary alcohols:
| Reaction Type | Conditions | Product |
|---|---|---|
| Oxidation | CrO₃/H₂SO₄ | Ketone formation at the β-carbon |
| Esterification | AcCl, RT | Acetylated derivative |
| Ether Cleavage | HBr/AcOH | Phenol release and diol formation |
Purine Core Reactivity
The purine scaffold participates in electrophilic substitution and ring modifications:
-
Halogenation : Bromine or chlorine can substitute at position 8 under acidic conditions (e.g., HBr/HOAc).
-
Hydrolysis : Under strong acidic (HCl) or basic (NaOH) conditions, the purine ring undergoes hydrolysis at the 2,6-dione positions, yielding xanthine derivatives.
pH-Dependent Stability
The compound’s stability is sensitive to pH:
-
Acidic Conditions (pH < 4) : Protonation of the dimethylamino group increases solubility but risks hydrolysis of the ester linkage in the phenoxypropyl chain.
-
Basic Conditions (pH > 9) : Deprotonation of the hydroxyl group promotes oxidation or nucleophilic attack on the purine ring.
Oxidation and Degradation Pathways
-
Auto-Oxidation : The hydroxyl group in the propyl chain is prone to oxidation, forming a ketone or carboxylic acid under aerobic conditions.
-
Photodegradation : UV exposure leads to radical formation at the phenoxy group, resulting in cleavage or dimerization.
Synthetic Modifications
Key steps in its synthesis include:
-
Alkylation of Purine : Introducing the isobutylamino group at position 8 via nucleophilic substitution.
-
Ether Formation : Coupling the phenoxypropyl moiety using Mitsunobu or Williamson ether synthesis.
-
Protection/Deprotection : Temporary protection of hydroxyl groups (e.g., TBSCl) during multi-step synthesis.
Comparative Reactivity of Analogues
Comparison with Similar Compounds
Substituent Variations at the 8-Position
The 8-amino group in Compound A is critical for bioactivity. Analogues with alternative substituents exhibit distinct pharmacological profiles:
*Estimated formula based on azepane structure.
Variations at the 7-Position
The 7-substituent modulates solubility and target engagement:
*Estimated using ChemDraw properties.
Pharmacological and Physicochemical Comparisons
- Receptor Affinity: Compound A and its piperazinyl/azepanyl derivatives (e.g., Compound 15 in ) show Ki values in the submicromolar range for α₁/α₂-adrenoreceptors, suggesting utility in hypertension and arrhythmia. Morpholin-4-yl analogues exhibit superior antiarrhythmic indices (LD₅₀/ED₅₀ = 55.0) .
- Hypotensive Activity: 8-Benzylamino or pyridinylmethylamino derivatives (e.g., Compound 11-12 in ) demonstrate pronounced hypotensive effects, likely due to extended aromatic interactions.
- Metabolic Stability : Methyl groups at positions 1 and 3 in Compound A reduce susceptibility to hepatic oxidation compared to unmethylated purine-diones .
Preparation Methods
Optimization Insights:
-
Alkylation : Conducted in DMF with K₂CO₃ at 80°C for 12 hours.
-
Amination : Employed Pd(OAc)₂/Ag₂CO₃ in DMSO at 120°C for 24 hours, achieving 75% yield for analogous purine systems.
Table 1 : Comparison of Amination Catalysts
| Catalyst System | Solvent | Temperature | Yield (Analogues) |
|---|---|---|---|
| Pd(OAc)₂/Ag₂CO₃/Ag₂O | DMSO | 120°C | 75% |
| CuI/1,10-phenanthroline | DMF | 100°C | 62% |
Palladium-Catalyzed Cross-Coupling
Adapting methodologies from Ambeed, palladium-mediated coupling introduces the phenoxypropyl group. A halogenated purine precursor undergoes Suzuki-Miyaura coupling with 2-hydroxy-3-phenoxypropylboronic acid , followed by amination.
Critical Parameters:
-
Catalyst : Pd(OAc)₂ (5 mol%), Ag₂CO₃ (1.5 equiv).
-
Challenges : Competing side reactions at the 7- and 9-positions necessitate bulky ligands for selectivity.
Resolution and Purification Techniques
Post-synthesis, the target compound often requires resolution due to chiral centers. Methods from Ambeed include:
-
Diastereomeric Salt Formation : Using (+)-camphorsulfonic acid in ethanol/ethyl acetate (yield: 33.8% for resolved isomers).
-
Chromatography : Silica gel columns with EtOAc/hexane (3:7) achieve >98% purity.
Table 2 : Purification Outcomes
| Method | Purity | Recovery |
|---|---|---|
| Acid-base extraction | 95% | 80% |
| Recrystallization (EtOAc) | 98.5% | 65% |
Q & A
Q. How is the compound synthesized, and what key reaction conditions influence yield and purity?
Methodological Answer: The synthesis involves nucleophilic substitution and functionalization of the purine core. A typical route includes:
- Step 1: Alkylation of 8-chloro-1,3-dimethylxanthine with a hydroxy-phenoxypropyl group under basic conditions (e.g., K₂CO₃ in DMF at RT for 4 hours) .
- Step 2: Reaction with 2-(dimethylamino)ethylamine to substitute the 8-chloro group. This requires anhydrous conditions and inert atmosphere (N₂) to prevent side reactions .
- Key Factors:
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Base Selection: K₂CO₃ or NaH improves deprotonation efficiency.
- Temperature: Controlled heating (40–60°C) minimizes decomposition.
Yield Optimization: Purification via silica gel chromatography (e.g., PE:EA = 4:1) ensures purity >95% .
Q. What spectroscopic methods confirm the compound’s structure, and what characteristic peaks are expected?
Methodological Answer:
- FTIR:
- Mass Spectrometry (HRMS):
- ¹H/¹³C NMR:
Advanced Research Questions
Q. How can computational models predict the drug-likeness of the compound, and which parameters are critical?
Methodological Answer: Use tools like Chemicalize.org (ChemAxon) to evaluate:
- Lipophilicity (LogP): Target range 1–3 for membrane permeability.
- Polar Surface Area (PSA): <140 Ų ensures blood-brain barrier penetration.
- H-bond Donors/Acceptors: ≤5 donors, ≤10 acceptors (Lipinski’s rules) .
- ADMET Predictions:
- CYP450 Inhibition: Avoid substructures like unhindered amines.
- hERG Binding: Minimize basic side chains to reduce cardiotoxicity risk.
Validation: Compare computed parameters with experimental solubility (e.g., shake-flask method) and permeability (Caco-2 assays) .
Q. What experimental design strategies optimize substitution patterns to enhance biological activity?
Methodological Answer:
- Factorial Design (DoE): Vary substituents (R₁ = phenoxypropyl; R₂ = dimethylaminoethyl) and reaction times. Use ANOVA to identify significant factors .
- Response Surface Methodology (RSM): Optimize molar ratios (e.g., amine:purine = 1.2:1) and solvent volumes for maximum yield.
- High-Throughput Screening (HTS): Test 8-substituted analogs (e.g., thio, hydrazine) for adenosine receptor affinity. Prioritize derivatives with IC₅₀ < 100 nM .
Q. Example Table: SAR of 8-Substituents
| Substituent | Adenosine A₁ IC₅₀ (nM) | LogP |
|---|---|---|
| -NH(CH₂)₂NMe₂ | 85 ± 12 | 2.1 |
| -SMe | 320 ± 45 | 3.4 |
| -NHEt | 150 ± 20 | 2.8 |
Q. How do contradictory biological activity results between derivatives inform SAR studies?
Methodological Answer:
- Case Study: A dimethylaminoethyl analog shows potent A₁ antagonism (IC₅₀ = 85 nM), while a thioether analog is inactive (IC₅₀ > 1000 nM). Contradictions arise from:
- Resolution Strategies:
- Molecular Docking: Map substituent interactions with receptor pockets (e.g., Glide/SP docking).
- Free Energy Perturbation (FEP): Quantify ΔΔG of binding for conflicting analogs .
Key Insight: Balance lipophilicity and polarity to maintain affinity while reducing off-target effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
